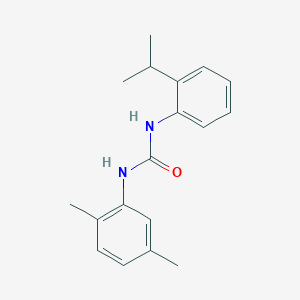
N-(4-ethoxyphenyl)-N'-(3-pyridinylmethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-ethoxyphenyl)-N'-(3-pyridinylmethyl)urea, also known as EPM-1, is a small molecule inhibitor that has been widely used in scientific research as a tool compound to study the function of protein kinases. It is a potent and selective inhibitor of the protein kinase CK2, which is involved in a variety of cellular processes, including cell growth, proliferation, and differentiation. The purpose of
Mécanisme D'action
N-(4-ethoxyphenyl)-N'-(3-pyridinylmethyl)urea inhibits CK2 activity by binding to the ATP-binding site of the kinase domain. The binding of N-(4-ethoxyphenyl)-N'-(3-pyridinylmethyl)urea to CK2 prevents the transfer of phosphate groups from ATP to target proteins, thereby blocking the downstream signaling pathways that are activated by CK2. N-(4-ethoxyphenyl)-N'-(3-pyridinylmethyl)urea has been shown to be a potent and selective inhibitor of CK2, with minimal off-target effects on other kinases.
Biochemical and Physiological Effects
N-(4-ethoxyphenyl)-N'-(3-pyridinylmethyl)urea has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that N-(4-ethoxyphenyl)-N'-(3-pyridinylmethyl)urea inhibits cell growth and proliferation, induces apoptosis, and suppresses the expression of pro-inflammatory cytokines. In vivo studies have shown that N-(4-ethoxyphenyl)-N'-(3-pyridinylmethyl)urea inhibits tumor growth and metastasis, reduces inflammation and oxidative stress, and improves cognitive function in animal models of disease.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-ethoxyphenyl)-N'-(3-pyridinylmethyl)urea has several advantages as a tool compound for scientific research. It is a potent and selective inhibitor of CK2, with minimal off-target effects on other kinases. It is also stable and easy to use in vitro and in vivo experiments. However, there are also some limitations to the use of N-(4-ethoxyphenyl)-N'-(3-pyridinylmethyl)urea in lab experiments. It has poor solubility in aqueous solutions, which can limit its bioavailability and efficacy in vivo. It also has a relatively short half-life in vivo, which can limit its usefulness in long-term studies.
Orientations Futures
There are several future directions for the use of N-(4-ethoxyphenyl)-N'-(3-pyridinylmethyl)urea in scientific research. One direction is to further investigate the role of CK2 in various disease models, including cancer, neurodegenerative disorders, and inflammation. Another direction is to develop more potent and selective inhibitors of CK2, based on the structure of N-(4-ethoxyphenyl)-N'-(3-pyridinylmethyl)urea. Finally, N-(4-ethoxyphenyl)-N'-(3-pyridinylmethyl)urea could be used as a starting point for the development of new drugs for the treatment of CK2-related diseases.
Méthodes De Synthèse
The synthesis of N-(4-ethoxyphenyl)-N'-(3-pyridinylmethyl)urea involves the reaction of 4-ethoxyaniline with 3-pyridinecarboxaldehyde to form the corresponding imine, which is then reduced with sodium borohydride to give the corresponding amine. The amine is then reacted with isocyanate to form the final product, N-(4-ethoxyphenyl)-N'-(3-pyridinylmethyl)urea. The synthesis of N-(4-ethoxyphenyl)-N'-(3-pyridinylmethyl)urea has been reported in several scientific publications, and the purity and identity of the compound have been confirmed by various analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
N-(4-ethoxyphenyl)-N'-(3-pyridinylmethyl)urea has been widely used as a tool compound in scientific research to study the function of protein kinases, particularly CK2. CK2 is a serine/threonine kinase that is involved in a variety of cellular processes, including cell growth, proliferation, and differentiation. Dysregulation of CK2 has been implicated in several diseases, including cancer, neurodegenerative disorders, and inflammation. N-(4-ethoxyphenyl)-N'-(3-pyridinylmethyl)urea has been shown to inhibit CK2 activity in vitro and in vivo, and has been used to study the role of CK2 in various cellular processes and disease models.
Propriétés
IUPAC Name |
1-(4-ethoxyphenyl)-3-(pyridin-3-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-2-20-14-7-5-13(6-8-14)18-15(19)17-11-12-4-3-9-16-10-12/h3-10H,2,11H2,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOWOFANDHKLYHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(diphenylmethyl)-5-(2-methoxyethyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5441476.png)
![1-(2-chloro-4-fluorobenzyl)-4-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B5441480.png)

![3-isopropyl-6-[1-(3-methoxyphenoxy)ethyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5441487.png)
![4-({4-hydroxy-4-[3-(trifluoromethyl)phenyl]-1-piperidinyl}methyl)-1,5-dimethyl-1H-pyrrole-2-carbonitrile](/img/structure/B5441500.png)
![1-{2-[(3S*,4R*)-3-benzyl-4-hydroxy-4-methyl-1-piperidinyl]-2-oxoethyl}-2,4-imidazolidinedione](/img/structure/B5441509.png)
![7-isobutyryl-N,N-dimethyl-2-(4-pyridinyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5441514.png)
![1-[3-(3-chlorophenyl)acryloyl]-1H-benzimidazole](/img/structure/B5441522.png)
![4-(1-benzofuran-2-ylmethyl)-9-(methoxyacetyl)-1-methyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5441524.png)
![(1,3-benzodioxol-5-ylmethyl)[4-(diethylamino)benzyl]amine hydrochloride](/img/structure/B5441535.png)

![4-[4-(allyloxy)benzoyl]-5-(4-chlorophenyl)-3-hydroxy-1-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5441545.png)
![N-(2,5-dimethoxyphenyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B5441552.png)
![6-(4-nitrophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B5441560.png)